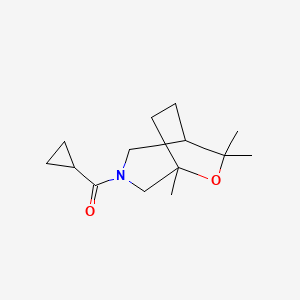
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane is a bicyclic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and potential biological activities. The presence of a cyclopropylcarbonyl group and a bicyclic nonane structure makes this compound particularly interesting for various scientific research applications.
Métodos De Preparación
The synthesis of 3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane typically involves multiple steps. One common method includes the Schmidt reaction followed by catalytic reduction to yield the azabicyclo nonane structure . The reaction with acid chlorides of picolinic, nicotinic, and isonicotinic acid leads to the formation of amides, which can be further reduced with lithium aluminium hydride (LiAlH4) to produce the desired amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions using agents like LiAlH4 can convert amides to amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acid chlorides, LiAlH4, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases caused by protozoan parasites.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane involves its interaction with specific molecular targets and pathways. For example, in the case of its antiprotozoal activity, the compound may inhibit key enzymes or interfere with the metabolic pathways of the parasites . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane can be compared with other similar compounds, such as:
3-azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure and have been studied for their antiprotozoal activities.
Bicyclo[3.3.1]nonanes: These compounds have a different bicyclic structure but are also known for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the presence of the cyclopropylcarbonyl group, which may contribute to its distinct biological activities.
Propiedades
Número CAS |
74291-64-8 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
cyclopropyl-(5,7,7-trimethyl-6-oxa-3-azabicyclo[3.2.2]nonan-3-yl)methanone |
InChI |
InChI=1S/C14H23NO2/c1-13(2)11-6-7-14(3,17-13)9-15(8-11)12(16)10-4-5-10/h10-11H,4-9H2,1-3H3 |
Clave InChI |
NQTJBLDLKPQWAW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(O1)(CN(C2)C(=O)C3CC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


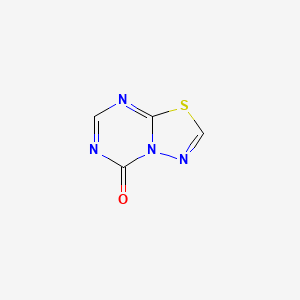
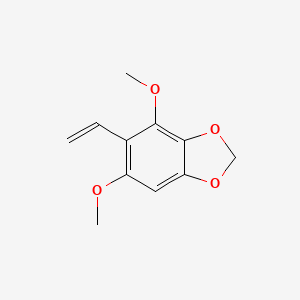
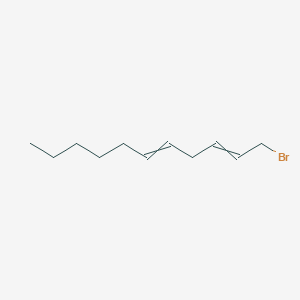

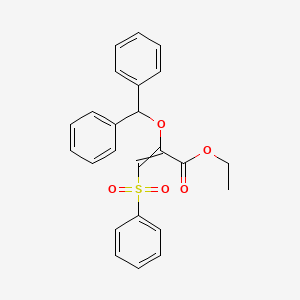
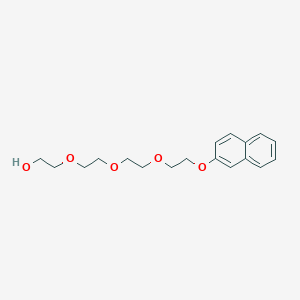
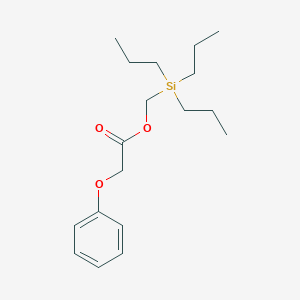
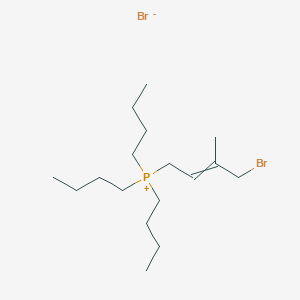
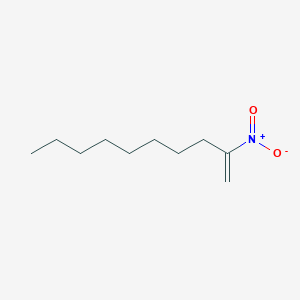
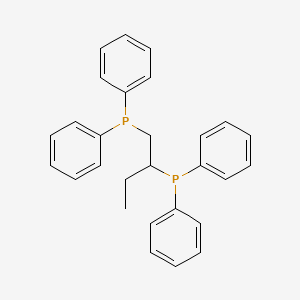

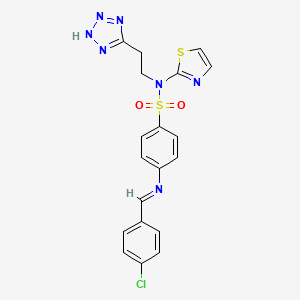
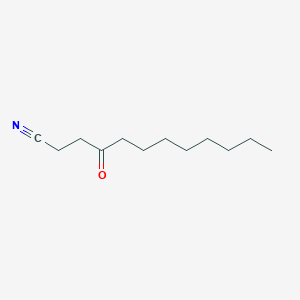
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
